BenchChemオンラインストアへようこそ!

3-methyl-N-propylbenzenesulfonamide

CETP inhibition cardiovascular regioisomeric SAR

3-Methyl-N-propylbenzenesulfonamide (CAS 749916-61-8, molecular formula C₁₀H₁₅NO₂S, molecular weight 213.3 g/mol) is an N-alkylbenzenesulfonamide derivative featuring a meta-methyl substitution on the aromatic ring and an N-propyl chain on the sulfonamide nitrogen. It belongs to the benzenesulfonamide class, a versatile scaffold widely employed in medicinal chemistry for enzyme inhibition (carbonic anhydrases, acetylcholinesterase, cyclooxygenases) and as a synthetic building block.

Molecular Formula C10H15NO2S
Molecular Weight 213.3
CAS No. 749916-61-8
Cat. No. B2879491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-propylbenzenesulfonamide
CAS749916-61-8
Molecular FormulaC10H15NO2S
Molecular Weight213.3
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC=CC(=C1)C
InChIInChI=1S/C10H15NO2S/c1-3-7-11-14(12,13)10-6-4-5-9(2)8-10/h4-6,8,11H,3,7H2,1-2H3
InChIKeyCSABEDYKTMSOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-N-propylbenzenesulfonamide (CAS 749916-61-8): Chemical Class and Procurement Relevance


3-Methyl-N-propylbenzenesulfonamide (CAS 749916-61-8, molecular formula C₁₀H₁₅NO₂S, molecular weight 213.3 g/mol) is an N-alkylbenzenesulfonamide derivative featuring a meta-methyl substitution on the aromatic ring and an N-propyl chain on the sulfonamide nitrogen . It belongs to the benzenesulfonamide class, a versatile scaffold widely employed in medicinal chemistry for enzyme inhibition (carbonic anhydrases, acetylcholinesterase, cyclooxygenases) and as a synthetic building block . The compound is offered commercially by suppliers including Sigma-Aldrich (via Enamine, ≥95% purity), Bidepharm (95% purity with NMR/HPLC/GC batch QC), and Leyan (98% purity) , and is designated for research use only.

Why 3-Methyl-N-propylbenzenesulfonamide Is Not Interchangeable with Its Para-Methyl Regioisomer


The meta-methyl vs. para-methyl regioisomeric positioning on the benzenesulfonamide core is not a trivial substitution. Published structure-activity relationship (SAR) evidence demonstrates that regioisomeric placement of the methyl group on the aromatic ring produces divergent biological activity profiles across pharmacologically relevant targets. In cholesteryl ester transfer protein (CETP) inhibition, para-methylated benzenesulfonamide derivatives show superior inhibitory activity compared to meta-methylated derivatives . Conversely, in cyclooxygenase-2 (COX-2) inhibition, meta-substituted benzenesulfonamide regioisomers consistently exhibit higher COX-2 potency and selectivity than their para-substituted counterparts . This target-dependent regioisomeric bias means that substituting the 4-methyl-N-propylbenzenesulfonamide (CAS 1133-12-6) for the 3-methyl analog (CAS 749916-61-8) without experimental validation could lead to false-negative or false-positive screening results. Furthermore, the regioisomers differ in predicted lipophilicity (LogP) and pKa , affecting solubility, formulation, and passive membrane permeability—all critical parameters in assay development and lead optimization.

Quantitative Differentiation Evidence for 3-Methyl-N-propylbenzenesulfonamide vs. Closest Analogs


Para-Methyl Regioisomer Outperforms Meta-Methyl in CETP Inhibition

In a systematic study of methylated benzenesulfonamide CETP inhibitors, para-methylated derivatives exhibited higher inhibitory activity compared to meta-methylated derivatives. The most potent para-methylated compound (6n) achieved an IC₅₀ of 24.4 µM, while the corresponding meta-methylated compounds showed consistently lower potency . This SAR trend indicates that 3-methyl-N-propylbenzenesulfonamide (meta-methyl scaffold) is unlikely to serve as a direct substitute for the 4-methyl-N-propylbenzenesulfonamide (para-methyl scaffold, CAS 1133-12-6) in CETP-targeted programs without significant potency loss. Conversely, for researchers investigating COX-2 inhibition, a separate study on phenylethynylbenzenesulfonamide regioisomers demonstrated that the meta-substituted regioisomer (3-(2-phenylethynyl)benzenesulfonamide, 10a) achieved a COX-2 IC₅₀ of 0.45 µM with a selectivity index of 70, while the general potency order across the series was meta > para and ortho . This divergent SAR underscores the non-interchangeability of regioisomers in drug discovery.

CETP inhibition cardiovascular regioisomeric SAR

Crystal Structure of 4-Methyl-N-propylbenzenesulfonamide Published; 3-Methyl Analog Remains Uncharacterized

The crystal structure of 4-methyl-N-propylbenzenesulfonamide (CAS 1133-12-6) has been fully solved and deposited (CCDC deposition; space group C 1 c 1; Dₓ = 1.278 Mg m⁻³; cell temperature 173 K), revealing a three-dimensional hydrogen-bonded network via intermolecular C—H⋯O and N—H⋯O contacts . In contrast, no single-crystal X-ray diffraction data has been reported for 3-methyl-N-propylbenzenesulfonamide (CAS 749916-61-8). The para regioisomer has a measured melting point of 54–55 °C , while no experimental melting point is publicly available for the meta regioisomer. This asymmetry in solid-state characterization data means researchers selecting the 3-methyl compound must independently validate its crystallinity, thermal behavior, and solubility profile before committing to formulation or solid-dosage development.

crystallography solid-state characterization polymorphism

Computed Physicochemical Profile of the 3-Methyl-N-propylbenzenesulfonamide Scaffold Versus the 4-Methyl Regioisomer

Computational property predictions reveal measurable differences between the meta- and para-methyl regioisomers of N-propylbenzenesulfonamide. The 4-methyl-N-propylbenzenesulfonamide (CAS 1133-12-6) has a predicted LogP of 3.16 and a predicted pKa of 11.85 ± 0.50 . For the 3-methyl scaffold, a closely related derivative—4-ethoxy-3-methyl-N-propylbenzenesulfonamide—has a predicted ACD/LogP of 3.55 . The 4-chloro-3-methyl-N-propylbenzenesulfonamide analog (3-D similarity 87% to the target compound) from the Hit2Lead screening collection has a measured LogP of 3.49 . These data consistently indicate that the meta-methyl substitution pattern gives rise to a higher lipophilicity (ΔLogP ~0.3–0.4 units) compared to the para-methyl regioisomer, which has implications for solubility, plasma protein binding, and passive membrane permeability in cellular assays.

lipophilicity physicochemical properties drug-likeness

ER Binding Activity of 3-Methyl-N-propylbenzenesulfonamide-Derived Scaffolds Compared to Unsubstituted N-Propylbenzenesulfonamide Analogs

Derivatives containing the 3-methyl-N-propylbenzenesulfonamide core demonstrate nanomolar-range inhibitory activity in estrogen receptor (ER)-dependent NF-κB transcriptional reporter assays. The N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide derivative (CHEMBL202155) showed an IC₅₀ of 40 nM, and the N-(2-chlorophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide derivative (CHEMBL204185) showed an IC₅₀ of 51 nM, both in Ad5-wt-ER-infected HAECT1 cells . In comparison, the 4-hydroxy-N-phenyl-N-propylbenzenesulfonamide derivative lacking the 3-methyl substitution (CHEMBL205070) showed a significantly weaker IC₅₀ of 303 nM , representing a ~6–7.5-fold decrease in potency. While these data are for elaborated derivatives rather than the core compound itself, they demonstrate that the 3-methyl substituent on the benzenesulfonamide scaffold contributes meaningfully to binding potency in ER-mediated pathways, and that the 3-methyl-N-propylbenzenesulfonamide represents the appropriate starting scaffold for SAR exploration in this target space.

NF-kappaB estrogen receptor transcription inhibition

Commercial Availability and Batch QC Documentation of 3-Methyl-N-propylbenzenesulfonamide vs. Its Para Regioisomer

Both the meta-methyl (CAS 749916-61-8) and para-methyl (CAS 1133-12-6) regioisomers are commercially available, but their supplier profiles and purity specifications differ. 3-Methyl-N-propylbenzenesulfonamide is stocked by Sigma-Aldrich/Enamine (≥95%), Bidepharm (95%, with batch-specific NMR, HPLC, and GC QC reports available on request), and Leyan (98%) . The para-methyl regioisomer is available from Bidepharm (95+%) and other suppliers, with a well-documented melting point of 54–55 °C . Notably, CymitQuimica lists the meta-methyl compound as 'Discontinued' for both 50 mg and 500 mg pack sizes , which may indicate supply constraints. The availability of batch-specific analytical data (NMR, HPLC, GC) from Bidepharm provides an advantage for researchers who require documented purity verification for reproducible SAR studies or who operate under quality management systems requiring traceable QC documentation.

procurement quality control batch-to-batch consistency

Optimal Research and Procurement Scenarios for 3-Methyl-N-propylbenzenesulfonamide (CAS 749916-61-8)


COX-2 Selective Inhibitor Lead Identification Requiring a Meta-Substituted Benzenesulfonamide Scaffold

Research programs targeting COX-2 selective inhibition should prioritize the 3-methyl regioisomer over the 4-methyl analog, as the published SAR of phenylethynylbenzenesulfonamide regioisomers demonstrates that meta-substituted benzenesulfonamides achieve both higher COX-2 potency (IC₅₀ = 0.45 µM for the lead meta compound 10a) and superior COX-2 selectivity (SI = 70) compared to para-substituted regioisomers . The 3-methyl-N-propylbenzenesulfonamide (CAS 749916-61-8) provides the correct regiochemical starting point for building COX-2-focused compound libraries. Molecular modeling from this study indicates that the meta-SO₂NH₂ pharmacophore inserts into the COX-2 secondary pocket (Arg513, Phe518, Val523, His90), an interaction geometrically disfavored for para-substituted analogs .

ER/NF-κB Pathway Modulator Development Using the 3-Methyl-N-propylbenzenesulfonamide Scaffold

For programs investigating estrogen receptor-mediated NF-κB transcriptional regulation, derivatives built on the 3-methyl-N-propylbenzenesulfonamide scaffold have demonstrated nanomolar-range potency (IC₅₀ = 40–51 nM for halo-substituted derivatives) in HAECT1 cell-based reporter assays . The 3-methyl substituent is critical for this activity level; the corresponding non-methylated N-propylbenzenesulfonamide derivative showed ~6–7.5-fold weaker potency (IC₅₀ = 303 nM) . Procurement of the 3-methyl compound (rather than the 4-methyl regioisomer or the unsubstituted analog) is therefore mandatory for maintaining sub-100 nM target engagement in this pathway. Researchers should request batch-specific QC data (NMR, HPLC) from suppliers such as Bidepharm to ensure chemical integrity for reproducible dose-response studies .

Regioisomer Pairs for Profiling Target-Dependent Bias in Methyl Group Positioning

The divergent SAR between meta- and para-methyl benzenesulfonamides across different therapeutic targets—where para-methyl outperforms meta-methyl in CETP inhibition while meta-methyl outperforms para-methyl in COX-2 inhibition —creates a compelling case for systematic regioisomer pair screening in phenotypic or target-based assays. Procurement of both 3-methyl-N-propylbenzenesulfonamide (CAS 749916-61-8) and 4-methyl-N-propylbenzenesulfonamide (CAS 1133-12-6) enables parallel evaluation to identify target-dependent regioisomeric bias. The predicted ΔLogP of ~0.3–0.4 units between the two regioisomers should be factored into assay normalization, as differences in compound solubility and non-specific binding may confound activity comparisons if not properly controlled.

Medicinal Chemistry Building Block Requiring Documented Purity and Traceable Batch QC

As a synthetic building block for constructing more complex sulfonamide-based libraries, 3-methyl-N-propylbenzenesulfonamide benefits from the availability of batch-specific analytical QC documentation from Bidepharm (NMR, HPLC, GC certificates) . This is particularly important for medicinal chemistry groups operating under quality management standards or those publishing SAR data in peer-reviewed journals where compound purity documentation is increasingly mandated. The compound's synthesis via reaction of 3-methylbenzenesulfonyl chloride with propylamine in the presence of triethylamine is well-established , and the commercial availability at 95–98% purity from multiple suppliers reduces synthesis burden for hit-to-lead programs.

Quote Request

Request a Quote for 3-methyl-N-propylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.